molecular formula C6H9NO3 B3104216 (2S)-5-Oxo-piperidine-2-carboxylic acid CAS No. 146467-21-2

(2S)-5-Oxo-piperidine-2-carboxylic acid

Cat. No.: B3104216
CAS No.: 146467-21-2
M. Wt: 143.14
InChI Key: YXHXRACVAHDTEL-YFKPBYRVSA-N
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Description

(2S)-5-Oxo-piperidine-2-carboxylic acid is an organic compound with a piperidine ring structure It is a derivative of piperidine, characterized by the presence of a keto group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-Oxo-piperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-protected amino acids followed by deprotection and oxidation steps. The reaction conditions often involve the use of strong acids or bases to facilitate cyclization and subsequent oxidation agents to introduce the keto group.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: (2S)-5-Oxo-piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or carbodiimides are employed for esterification or amidation reactions.

Major Products:

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of hydroxyl-piperidine derivatives.

    Substitution: Formation of esters and amides.

Scientific Research Applications

(2S)-5-Oxo-piperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-5-Oxo-piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The keto and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the keto and carboxylic acid groups.

    Piperidinone: Contains a keto group but lacks the carboxylic acid group.

    Piperidine-2-carboxylic acid: Contains the carboxylic acid group but lacks the keto group.

Uniqueness: (2S)-5-Oxo-piperidine-2-carboxylic acid is unique due to the presence of both the keto and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-5-oxopiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-4-1-2-5(6(9)10)7-3-4/h5,7H,1-3H2,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHXRACVAHDTEL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CNC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)CN[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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